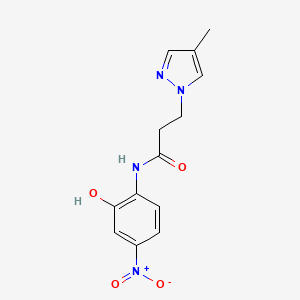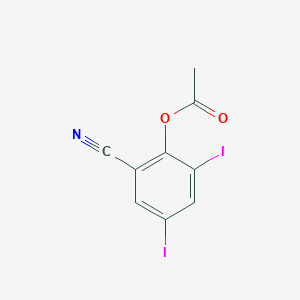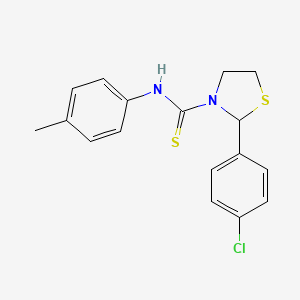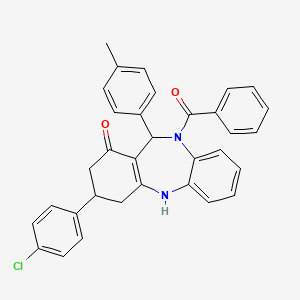![molecular formula C24H24ClN5O2S B10896352 2-{1-(4-chlorophenyl)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(3-methylphenyl)acetamide](/img/structure/B10896352.png)
2-{1-(4-chlorophenyl)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-(4-CHLOROPHENYL)-3-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, an ethyl-pyrazolyl group, and a thioxo-imidazolidinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
The synthesis of 2-{1-(4-CHLOROPHENYL)-3-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(3-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the core imidazolidinyl structure, followed by the introduction of the chlorophenyl and ethyl-pyrazolyl groups through various substitution reactions. Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
化学反応の分析
This compound can undergo several types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the imidazolidinyl ring can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar compounds to 2-{1-(4-CHLOROPHENYL)-3-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(3-METHYLPHENYL)ACETAMIDE include other imidazolidinyl derivatives and compounds with similar functional groups. For example, 2-(4-CHLOROPHENYL)-1,1-DIPHENYLETHANOL shares the chlorophenyl group but differs in its overall structure and properties
特性
分子式 |
C24H24ClN5O2S |
|---|---|
分子量 |
482.0 g/mol |
IUPAC名 |
2-[1-(4-chlorophenyl)-3-[(1-ethylpyrazol-4-yl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C24H24ClN5O2S/c1-3-28-14-17(13-26-28)15-29-21(12-22(31)27-19-6-4-5-16(2)11-19)23(32)30(24(29)33)20-9-7-18(25)8-10-20/h4-11,13-14,21H,3,12,15H2,1-2H3,(H,27,31) |
InChIキー |
SURGNFSNKVPNIO-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C=N1)CN2C(C(=O)N(C2=S)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=CC(=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl [4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]acetate](/img/structure/B10896278.png)
![(4-{(1E)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenoxy)acetic acid](/img/structure/B10896291.png)

![2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B10896299.png)
![Methyl 4-[1-hydroxy-3-(4-methylphenyl)-10-(2-thienylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[B,E][1,4]diazepin-11-YL]benzoate](/img/structure/B10896306.png)
![4-[3-(diethylamino)propyl]-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10896307.png)
![2-[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B10896311.png)
![4-{2,5-dimethyl-3-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B10896314.png)
![4-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10896316.png)


![4-(2-ethylpyrazol-3-yl)-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10896329.png)
![4-{[3-(Methoxycarbonyl)-4-phenylthiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10896340.png)
